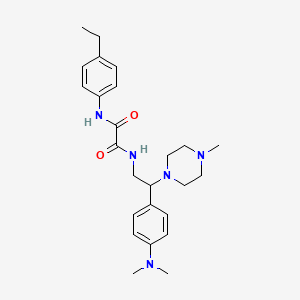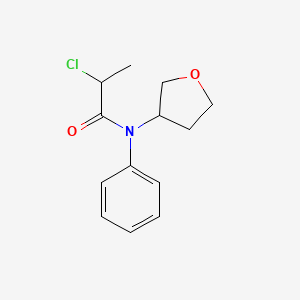![molecular formula C18H14F3NO3 B2987591 6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one CAS No. 859866-37-8](/img/structure/B2987591.png)
6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Vorbereitungsmethoden
The synthesis of 6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-HIV, anticancer, and antimicrobial agent.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antioxidant properties.
Industry: Utilized in the production of certain perfumes and fabric conditioners.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes like DNA gyrase and COX, leading to its antimicrobial and anti-inflammatory effects . The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other coumarin derivatives such as warfarin and dicoumarol. What sets 6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one apart is its unique trifluoromethyl group, which imparts distinct chemical and biological properties . This group enhances the compound’s stability and bioavailability compared to other coumarins .
Eigenschaften
IUPAC Name |
6-hydroxy-7-methyl-4-[[3-(trifluoromethyl)anilino]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c1-10-5-16-14(8-15(10)23)11(6-17(24)25-16)9-22-13-4-2-3-12(7-13)18(19,20)21/h2-8,22-23H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEKLFCDHMMMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2987508.png)

![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)



![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)
![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)


![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
